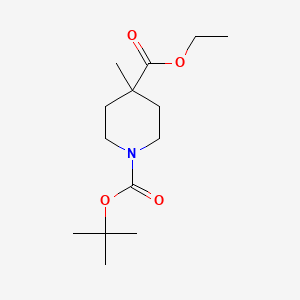

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

描述

Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS: 189442-87-3) is a piperidine derivative with a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . This compound features three critical functional groups:

- Boc (tert-butoxycarbonyl) group: Provides amine protection, enabling selective reactivity in multi-step syntheses.

- 4-Methyl substituent: Introduces steric hindrance, influencing conformational flexibility and interaction with biological targets.

- Ethyl ester group: Enhances solubility in organic solvents like DMSO, facilitating use in pharmaceutical intermediates .

Primarily used in research, it serves as a building block in organic synthesis, drug discovery, and agrochemical development. Its safety profile includes acute oral toxicity (Category 3) and severe eye irritation (Category 1), necessitating careful handling .

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584852 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189442-87-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Methylpiperidine-4-carboxylate Ester

While direct preparation of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is less commonly detailed, the precursor 4-methylpiperidine-4-carboxylate esters are synthesized via catalytic hydrogenation of pyridine derivatives or through alkylation and reduction steps.

Catalytic Hydrogenation Route : Starting from 4-picoline derivatives (e.g., 4-picoline-2-carboxylic acid ethyl ester), catalytic oxidation and reduction steps yield 4-methylpiperidine-2-carboxylate esters, which can be further modified to 4-substituted piperidines.

Alkylation and Reduction : Alkylation of N-protected piperidones followed by reduction can yield 4-methylpiperidine derivatives.

Boc Protection of 4-Methylpiperidine-4-carboxylate

The Boc protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or potassium carbonate.

-

- Dissolve the 4-methylpiperidine-4-carboxylate ester in an organic solvent such as dichloromethane or methanol.

- Cool the solution to 0 °C.

- Add triethylamine followed by dropwise addition of Boc anhydride.

- Stir the reaction mixture at room temperature for 16 hours.

- Work up by aqueous extraction, washing, drying, and purification by column chromatography or recrystallization.

Alternative Method : Using potassium carbonate as base in DMF with Boc anhydride or di-tert-butyl dicarbonate, followed by extraction and purification.

Purification and Isolation

Purification is commonly achieved by silica gel column chromatography using chloroform/methanol mixtures or recrystallization from solvents such as ethyl acetate and petroleum ether.

The final product is typically obtained as a colorless liquid or white crystalline solid with high purity (>98%) and good yield (up to 99% in some methods).

Representative Experimental Data Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | 4-methylpiperidine-4-carboxylate + Boc anhydride + Et3N | DCM or MeOH | 0 °C to RT | 16 h | 90-99 | Stirring, dropwise addition of Boc anhydride |

| Purification | Silica gel chromatography | Chloroform/MeOH (2%) | RT | - | - | Column chromatography or recrystallization |

| Alternative Boc Protection | Boc anhydride + K2CO3 | DMF | RT | 3 h | ~95 | Followed by aqueous workup and extraction |

Related Synthetic Routes and Intermediates

Synthesis of N-Boc-4-hydroxypiperidine : A related intermediate synthesized from 4-piperidone hydrochloride hydrate via reduction with sodium borohydride and subsequent Boc protection using di-tert-butyl dicarbonate. This method highlights the accessibility of Boc-protected piperidine derivatives from readily available starting materials.

Catalytic Hydrogenation of Pyridine Derivatives : The preparation of 4-methylpiperidine esters via catalytic hydrogenation of 4-picoline derivatives using palladium on charcoal and formic acid ammonium as a hydrogen source. This method is useful for preparing the piperidine core before Boc protection.

Research Findings and Industrial Considerations

The Boc protection step is highly selective and efficient, providing stable products suitable for further synthetic transformations.

The use of mild bases and controlled temperatures prevents side reactions and degradation.

Industrial scalability is feasible due to the simplicity of the Boc protection reaction and the availability of starting materials.

Purification by recrystallization is preferred for large-scale production to reduce solvent use and cost.

Summary Table of Key Preparation Methods

| Method | Starting Material | Boc Reagent | Base | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|---|---|

| Method 1 | 4-methylpiperidine-4-carboxylate | Di-tert-butyl dicarbonate | Triethylamine | DCM or MeOH | 0 °C to RT | 16 h | 90-99% | Column chromatography |

| Method 2 | 4-methylpiperidine-4-carboxylate | Di-tert-butyl dicarbonate | K2CO3 | DMF | RT | 3 h | ~95% | Extraction and chromatography |

| Method 3 (Intermediate prep) | 4-piperidone hydrochloride hydrate | Sodium borohydride (reduction), then Boc anhydride | - | Methanol | 25-30 °C | 6-10 h | High purity | Recrystallization |

化学反应分析

Types of Reactions: Ethyl N-Boc-4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid for Boc deprotection.

Reducing Agents: Lithium aluminum hydride for ester reduction.

Hydrolysis Conditions: Sodium hydroxide for basic hydrolysis.

Major Products:

Free Amine: Obtained after Boc deprotection.

Alcohol: Obtained after ester reduction.

Carboxylic Acid: Obtained after ester hydrolysis.

科学研究应用

Drug Development

Ethyl N-Boc-4-methylpiperidine-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the selective removal of the Boc group under mild acidic conditions, enabling further modifications at the nitrogen atom. This versatility is particularly valuable in designing new drug candidates.

Key Applications:

- Dipeptidyl Peptidase-4 Inhibitors: this compound has been utilized in synthesizing Dipeptidyl Peptidase-4 inhibitors, which are important in treating diabetes by enhancing insulin secretion and lowering blood sugar levels.

- Neurological Disorders: Compounds derived from this building block have shown potential in addressing neurological disorders, pain management, and inflammation.

Synthesis of Complex Molecules

This compound acts as an intermediate in synthesizing various biologically active compounds. Its ability to undergo hydrolysis or conversion into other functional groups allows researchers to create complex molecules with enhanced biological properties .

Synthesis Methods:

Several methods exist for synthesizing this compound, including:

- Alkylation of N-Boc-piperidine-4-carboxylic acid with ethyl bromide : This method provides a straightforward approach to obtaining the compound with high yields.

Synthesis of Piperazine-based Antagonists

A notable study involved using this compound as a precursor in synthesizing piperazine-based CCR5 antagonists, which are being investigated for treating HIV infections . The compound's structural features facilitate modifications leading to enhanced receptor binding affinity.

Development of Pain Management Drugs

Research has also focused on derivatives of this compound for their interactions with receptors involved in pain pathways. These studies are crucial for understanding how structural modifications can enhance efficacy and selectivity against specific biological targets.

作用机制

The mechanism of action of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of bioactive compounds by providing a protected amine group and an ester functionality that can be selectively modified .

相似化合物的比较

Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4)

Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS: 225240-71-1)

Ethyl 1-Benzyl-4-Fluoropiperidine-4-carboxylate

Structural and Functional Comparison Table

| Compound | CAS Number | Molecular Weight | Key Functional Groups | Solubility | Applications |

|---|---|---|---|---|---|

| Ethyl N-Boc-4-methylpiperidine-4-carboxylate | 189442-87-3 | 271.35 | Boc, methyl, ethyl ester | DMSO, organic solvents | Research intermediates, drug discovery |

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | 257.33 | Boc, ethyl ester | DMSO, ethanol | Peptide synthesis, neuroactive agents |

| Ethyl 4-methylpiperidine-4-carboxylate HCl | 225240-71-1 | 207.70 | Methyl, ethyl ester, HCl salt | Water, methanol | Salt-sensitive formulations |

| Ethyl 1-Benzyl-4-Fluoropiperidine-4-carboxylate | - | 263.31 | Benzyl, fluorine, ethyl ester | Chloroform, THF | Antitumor/antimicrobial agents |

Research Findings and Key Insights

Role of Substituents in Reactivity

- Boc Group : Enhances stability during synthesis but requires acidic conditions for deprotection .

- 4-Methyl Group : Reduces ring flexibility, impacting binding affinity in enzyme inhibition studies .

- Hydrochloride Salts : Improve bioavailability but limit compatibility with base-sensitive reactions .

生物活性

Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS No. 189442-87-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- Boiling Point : Not specified

- Log P (Octanol-Water Partition Coefficient) : 2.6 to 3.63, indicating moderate lipophilicity .

Structural Features

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during reactions. This structural modification enhances the compound's stability and reactivity in biological systems.

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. DPP-4 inhibitors are crucial in treating type 2 diabetes by increasing incretin levels, which help regulate insulin secretion .

2. Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Derivative Development

This compound can be synthesized through various methods involving piperidine derivatives and Boc protection strategies. The synthesis often employs coupling reactions that yield high purity products suitable for further biological testing.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Coupling with Boc anhydride | 70% | Room temperature, DMF |

| Reaction with ethyl chloroformate | 65% | Reflux in DCM |

Case Study 1: DPP-4 Inhibition

A study focused on the synthesis of various N-Boc-piperidine derivatives demonstrated that compounds similar to this compound exhibited promising DPP-4 inhibitory activity. The structure-activity relationship indicated that modifications at the piperidine ring significantly affected enzyme inhibition potency .

Case Study 2: Antimicrobial Testing

In another investigation, several piperidine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound was included in the screening process, showing moderate activity against certain bacterial strains, highlighting its potential as a lead compound for antibiotic development .

常见问题

Q. What are the key steps in synthesizing Ethyl N-Boc-4-methylpiperidine-4-carboxylate, and how can purity be optimized?

The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by esterification and methyl group introduction. Critical steps include:

- Boc Protection : Reacting 4-methylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃) to form the Boc-protected intermediate .

- Esterification : Treating the intermediate with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and by-products. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers expect?

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- Storage : Store in a cool, dry place (<25°C) away from oxidizers. The compound is stable under inert atmospheres but may decompose at elevated temperatures, releasing toxic gases (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for Boc-protected piperidine derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). To address this:

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., anhydrous DMF vs. THF) while monitoring reaction progress via TLC or in-situ IR .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-Boc group) or computational modeling (DFT) to track reaction pathways and identify intermediates .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., Ethyl N-Boc-piperidine-4-carboxylate) to isolate steric/electronic effects .

Q. What strategies optimize the compound’s stability in long-term catalytic or medicinal chemistry studies?

- Degradation Analysis : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation products include the free piperidine (via Boc deprotection) and ester hydrolysis by-products .

- Formulation Adjustments : Lyophilize the compound for storage or use stabilizing excipients (e.g., cyclodextrins) in solution-phase studies .

- Reaction Solvent Selection : Avoid protic solvents (e.g., MeOH) that promote ester hydrolysis. Anhydrous DCM or acetonitrile is preferred .

Q. How can diastereomeric impurities be minimized during synthesis, and what analytical methods detect them?

- Stereochemical Control : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during methyl group introduction to enhance enantioselectivity .

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve diastereomers. Retention time differences ≥2 minutes indicate successful separation .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for enantiopure standards .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variations in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial design to evaluate the impact of variables (e.g., temperature, catalyst loading) on yield. Response surface methodology (RSM) can identify optimal conditions .

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. An RSD >5% suggests poor reproducibility, warranting process re-evaluation .

Q. How should researchers validate the compound’s role as a synthetic intermediate in complex target molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。